(3-(Ethoxycarbonyl)-2-methylphenyl)boronic acid synthesis protocols
(3-(Ethoxycarbonyl)-2-methylphenyl)boronic acid synthesis protocols
Initiating the Analysis
I'm currently dissecting the synthesis of (3-(Ethoxycarbonyl)-2-methylphenyl)boronic acid, focusing on crafting a comprehensive technical guide. The audience is clearly researchers and scientists, necessitating a detailed and rigorous approach. I've begun outlining the essential sections, aiming for clarity and precision in describing various protocols.
Defining the Narrative
I'm now zeroing in on the guide's narrative arc. Autonomy is key; there's a strong need to present a detailed synthesis story, without any rigid templates. My priority is to highlight the reasoning behind experimental choices, establishing myself as a Senior Application Scientist. I will ensure self-validating protocols with in-text citations, consolidated references and links. Visualization via DOT language is planned, with specific formatting.
Defining the Compound
I've got the compound identified as (3-(Ethoxycarbonyl)-2-methylphenyl)boronic acid. Essentially, it's a benzene ring with a boronic acid group at position 1, a methyl group at position 2, and an ethoxycarbonyl group at position 3.
Evaluating Synthesis Strategies
I am now focusing on the synthesis strategies, and have evaluated three routes for preparing the target compound. The Miyaura borylation seems promising, starting from ethyl 3-bromo-2-methylbenzoate with B2pin2. Lithiation/borylation of the bromoester presents challenges due to ester sensitivity to organolithium reagents. Iridium-catalyzed C-H borylation from ethyl 2-methylbenzoate is another option. Miyaura borylation seems superior due to safety and high yield, but I will consider other potential reagents for greater accuracy.
Initiating Borylation Synthesis
I've begun dissecting the synthesis of (3-(Ethoxycarbonyl)-2-methylphenyl)boronic acid. My focus is now on the first step: the Miyaura borylation of ethyl 3-bromo-2-methylbenzoate with bis(pinacolato)diboron. I am mapping out the reagents and catalysts.
Analyzing Deprotection Strategy
I've been examining the optimal method for pinacol boronate ester deprotection to yield boronic acids, particularly when esters are present. It seems like sodium periodate, followed by gentle acidic hydrolysis, offers the best strategy for minimal side reactions. This approach will be the focus as I move forward.
Structuring the Protocol
I'm now focusing on organizing the guide for synthesizing (3-(Ethoxycarbonyl)-2-methylphenyl)boronic acid. The title and basic structure are in place. The executive summary will cover the target's unique aspects, particularly the steric hindrance and ester sensitivity. The retrosynthetic section will delve into why certain routes (direct lithiation or Ir-catalyzed C-H borylation) aren't suitable.
Optimizing Deprotection Strategy
I've made significant progress refining the deprotection step. The core of the Miyaura borylation is detailed, highlighting why the Pd(dppf)Cl2 catalyst and KOAc base are ideal. I'm focusing on why a mild base is crucial to prevent ester hydrolysis. The chemoselective oxidative deprotection protocol using NaIO4 and HCl is next. I am now building this step-by-step to be added to the document.
Refining DOT Diagrams
I'm now refining the DOT diagrams to improve visual clarity, especially the workflow diagram. The plan is to clearly depict the two-step synthesis: Miyaura borylation followed by deprotection. I'm focusing on the reaction conditions and reagents for each step for ease of understanding. I'll make sure to highlight the key transformations, and the catalytic cycle.
Visualizing Synthetic Pathway
I'm now detailing the synthetic pathway in a step-wise manner using DOT diagrams. One diagram outlines the reaction scheme, depicting the Miyaura borylation followed by oxidative deprotection. I'm focusing on ensuring the visualization is clear and concise, with an emphasis on highlighting reaction conditions and key transformations for each step, and another diagram depicts the catalytic cycle in the Miyaura borylation. I'm prioritizing color contrast in the visualizations.
Adjusting Visualization Details
I'm now implementing color adjustments to enhance contrast within the DOT diagrams, particularly Diagram 2, following established guidelines. I've focused on ensuring clear visual separation for the catalytic cycle steps: Pd0 (red background, white text), Oxidative Addition (yellow background, dark gray text), Transmetalation (blue background, white text), and Reductive Elimination (green background, white text). This will improve clarity. The first diagram has also had its colors updated.
Compiling Reaction Details
I'm now detailing each step of the synthesis. For the Miyaura borylation (Step 1), I'm working on a detailed protocol and creating a reagent table. My focus is on the mechanism, specifically why KOAc is used as a weak base to prevent ester hydrolysis and Suzuki homocoupling, referencing key literature. Next, I'm working on the chemoselective deprotection in Step 2, and the role of NaIO4 is the focus to achieve oxidative cleavage and prevent ester saponification, with literature references to validate it. I'll be finishing with the references.
Verifying Citations
I'm now cross-referencing the literature citations. I need to make sure that "Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction" (NSF/JACS or similar) covers the Miyaura borylation mechanism, specifically the base selection, so I'm double-checking. I'm also confirming that "A Method for the Deprotection of Alkylpinacolyl Boronate Esters" (ACS Publications) is the correct source for NaIO4 deprotection. I'm also confirming the starting material context, in relation to "Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo" (ACS Publications). I'll also ensure the DOT code blocks are formatted correctly.
Detailing Synthesis Steps
I'm now detailing each step of the synthesis with an emphasis on E-E-A-T. I'm focusing on clarifying causality, trustworthiness through self-validation (e.g., TLC monitoring), authoritative grounding (in-text citations), and the structure of detailed protocols, as well as the format of the references in a list format, all to meet the high standards for experts in the field.
Constructing the Tables
I'm now building the reagent tables for Steps 1 and 2, ensuring each component is clearly defined. I'll summarize quantitative data within. I will incorporate the data into the main synthesis. After this, I'll integrate the Miyaura borylation and oxidative deprotection steps into the whitepaper's structure. I'll include the "Rationale," "Pathway," and "Validation" sections in the process.
Refining DOT Specifications
I'm now implementing the DOT diagram specifications. I will use ratio="compress" and set size="10.55,8" to achieve the desired visual dimensions, focusing on color contrast and node text contrast per the instructions, and I will add the requested colors to the palette. I will ensure the diagram's visual impact is clear, and the visual structure is easily understood.
Revising Citations
I'm now making sure the citations are accurate by cross-checking against the index. I've corrected the reference to "Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction" for the Miyaura borylation mechanism, and "A Method for the Deprotection of Alkylpinacolyl Boronate Esters" for the NaIO4 deprotection, so the literature and the visuals are aligned. I am now working on ensuring that both the references and the DOT code blocks are formatted correctly.
Finalizing Workflow Diagram
I'm now completing the workflow diagram (Figure 1), incorporating the final DOT code and captions. The focus is ensuring the visual narrative flows logically, representing the two-step synthesis clearly, with color-coded nodes for each transformation. The text is finalized and checked for accuracy. I am confident that the diagram accurately depicts the reaction scheme. I'm satisfied with the current progress.
Refining Workflow Diagram
I'm now integrating the final DOT code for Figure 2 and incorporating detailed captions for a seamless visual flow. I've concentrated on creating a clear visual narrative that accurately shows the two-step synthesis with color-coded nodes. The text has been finalized and its accuracy verified. I believe the diagram now accurately illustrates the reaction scheme, so I'm happy with the progress.
Constructing Tables
I'm now building Table 2 for the oxidative deprotection in Step 2, and ensuring all data is accurate and correctly formatted within the tables. I've now integrated the Miyaura borylation and oxidative deprotection steps into the whitepaper structure. I'm focusing on incorporating the "Rationale," "Pathway," and "Validation" sections to ensure comprehensive coverage.
Evaluating Protocol Validity
I'm now integrating the tables into the protocol for completeness. I'm focusing on the "Mechanistic Rationale," in-process controls, and authoritative citations. I'm also preparing to create the final reference list, ensuring each citation includes the title, source, and a clickable URL to ensure that this whitepaper is complete.
